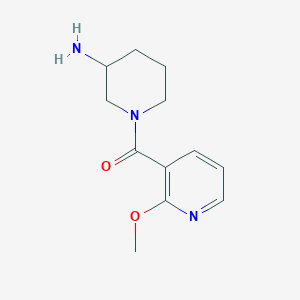

(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone

Overview

Description

“(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone” is a chemical compound with the molecular formula C12H17N3O2. It is used for pharmaceutical testing and is available for purchase from various suppliers .

Physical And Chemical Properties Analysis

The molecular weight of “(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone” is 235.28 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.Scientific Research Applications

Crystal Structure and Hydrogen Bonding

The compound closely related to (3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone, specifically N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, has been synthesized and its crystal structure analyzed. This analysis revealed different protonation sites and distinct intermolecular hydrogen bonding patterns, which are crucial for understanding the molecular interactions and stability of such compounds in various environments (Böck et al., 2021).

Role in Neurological Disorders

Another relevant compound, (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, was identified as a potent NR2B subunit-selective antagonist of the NMDA receptor. This discovery is significant for neurological research, as NMDA receptor antagonists are potential therapeutic agents for various neurological disorders (Borza et al., 2007).

Inhibitor for Cholesterol 24-Hydroxylase

The compound 3v, closely related to the target molecule, has been identified as a highly potent, selective, and brain-penetrant inhibitor of cholesterol 24-hydroxylase (CH24H), an enzyme involved in brain cholesterol homeostasis. This discovery is crucial for developing new treatments for neurological conditions, as CH24H plays a significant role in brain function and pathology (Koike et al., 2021).

Molecular Docking and Antiviral Activity

A novel compound with a similar structure was synthesized and analyzed for its antiviral activity using molecular docking. This study contributes to the understanding of how such compounds interact with viral proteins, potentially leading to new antiviral therapies (FathimaShahana & Yardily, 2020).

TRPV4 Antagonists for Pain Treatment

Derivatives of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone, structurally similar to the target compound, were identified as selective antagonists of the TRPV4 channel, showing analgesic effects in animal models. This research highlights the potential of such compounds in developing new pain management therapies (Tsuno et al., 2017).

Future Directions

properties

IUPAC Name |

(3-aminopiperidin-1-yl)-(2-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-17-11-10(5-2-6-14-11)12(16)15-7-3-4-9(13)8-15/h2,5-6,9H,3-4,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCPVFLDUZVMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine](/img/structure/B1468425.png)

![4-[Methyl(thiolan-3-yl)amino]benzoic acid](/img/structure/B1468431.png)